molecular formula C8H12O2 B2742849 1-Oxaspiro[4.4]nonan-6-one CAS No. 134179-01-4

1-Oxaspiro[4.4]nonan-6-one

Cat. No.: B2742849
CAS No.: 134179-01-4
M. Wt: 140.182
InChI Key: XKWJYHWZACPOAU-QMMMGPOBSA-N
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Description

1-Oxaspiro[44]nonan-6-one is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.4]nonan-6-one can be synthesized through several methods. One common approach involves the acid- or bromonium ion-induced rearrangement of carbinol derived by the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone . This method allows for the rapid elaboration of the fundamental spirocyclic framework.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of strong acids or bases, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.4]nonan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-Oxaspiro[4.4]nonan-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.4]nonan-6-one largely depends on its chemical reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. The pathways involved often include nucleophilic attack at the carbonyl carbon, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

    1-Oxaspiro[4.5]decane-6-one: Similar spirocyclic structure but with an additional methylene group.

    1-Oxaspiro[4.3]octane-6-one: Similar structure but with one fewer methylene group.

Uniqueness: 1-Oxaspiro[4.4]nonan-6-one is unique due to its specific ring size and the balance between ring strain and stability. This makes it particularly useful in synthetic applications where precise control over molecular geometry is required.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-1-4-8(7)5-2-6-10-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJYHWZACPOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134179-01-4
Record name 1-oxaspiro[4.4]nonan-6-one
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